N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide is a complex organic compound with a molecular formula of C23H24N2O5S. This compound is characterized by its intricate structure, which includes a sulfonyl group, an anilino group, and a phenylpropanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical properties and biological activities.
Sulfonylphenyl derivatives: These compounds share the sulfonylphenyl moiety but differ in other parts of the molecule, resulting in different reactivity and applications.
Phenylpropanamide derivatives: These compounds contain the phenylpropanamide group but may have different substituents, affecting their overall properties and uses.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-11-14-22(30-2)21(16-19)25-31(27,28)20-12-9-18(10-13-20)24-23(26)15-8-17-6-4-3-5-7-17/h3-7,9-14,16,25H,8,15H2,1-2H3,(H,24,26) |
InChI Key |
ZIRYBTAUTALGHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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